L-Leucine, N-methyl-N-(phenylmethyl)-

Description

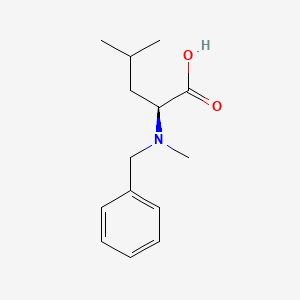

L-Leucine, N-methyl-N-(phenylmethyl)- is a chemically modified derivative of the essential branched-chain amino acid L-leucine. This compound features two substitutions on the amino group: a methyl group and a phenylmethyl (benzyl) group.

Properties

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMANSRYJGUIRIZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448886 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60643-14-3 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosyl-Mediated N-Methylation Followed by Benzylation

The foundational approach involves protecting the α-amino group of L-leucine with a tosyl (p-toluenesulfonyl) group. Tosylation is achieved by reacting L-leucine with p-toluenesulfonyl chloride under alkaline conditions, yielding N-tosyl-L-leucine. Subsequent N-methylation is performed via SN2 displacement using methyl iodide in the presence of a base such as sodium hydride (NaH). This step generates N-methyl-N-tosyl-L-leucine with retention of configuration.

The benzyl group is then introduced by treating the intermediate with benzyl bromide under similar alkylation conditions. Careful monitoring of reaction time and temperature (typically 0–25°C) is critical to avoid over-alkylation. Final deprotection of the tosyl group is accomplished using liquid ammonia and calcium metal, yielding L-leucine, N-methyl-N-(phenylmethyl)-.

Key Data :

Reductive Amination with Formaldehyde and Benzyl Bromide

Schiff Base Formation and Dual Alkylation

This method leverages reductive amination to install both alkyl groups. L-leucine is condensed with formaldehyde to form a Schiff base, which is reduced in situ using sodium cyanoborohydride (NaBH3CN) to yield N-methyl-L-leucine. The secondary amine is then subjected to benzylation using benzyl bromide under basic conditions (e.g., potassium carbonate in DMF).

Advantages :

-

Single-pot methodology reduces purification steps.

-

High functional group tolerance for side-chain modifications.

Limitations :

-

Competing dialkylation requires stoichiometric control.

Mitsunobu Reaction for N-Alkylation

o-Nitrobenzenesulfonamide (o-NBS) Protection Strategy

The Mitsunobu reaction enables stereoretentive N-alkylation under neutral conditions. L-leucine is first protected as the o-NBS derivative to enhance NH acidity. Methylation is achieved using methanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3), followed by benzylation with benzyl alcohol under identical conditions. The o-NBS group is removed with mercaptoacetic acid and sodium methoxide.

Performance Metrics :

Patent-Based Adaptation: Trifluoroacetyl Protection

Benzyl Ester and Trifluoroacetyl Dual Protection

A Chinese patent (CN105949078A) outlines a method where the carboxyl group of L-leucine is protected as a benzyl ester, while the amino group is shielded with a trifluoroacetyl (TFA) group. Methylation is performed using methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene), followed by benzylation with benzyl bromide. The TFA group is cleaved under mild basic conditions (e.g., aqueous ammonia), and the benzyl ester is hydrolyzed via hydrogenolysis.

Advantages :

Comparative Analysis of Methods

Key Observations :

-

The Mitsunobu and patent methods offer superior stereochemical integrity but differ in scalability.

-

Reductive amination is cost-effective for small-scale synthesis but suffers from yield limitations.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in the reactions of L-Leucine, N-methyl-N-(phenylmethyl)- include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Alkylating agents: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new N-alkyl or N-aryl derivatives .

Scientific Research Applications

L-Leucine, N-methyl-N-(phenylmethyl)-, also known as a derivative of the essential amino acid L-Leucine, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across multiple fields, including medicinal chemistry, biochemistry, and industrial processes.

Medicinal Chemistry

L-Leucine derivatives are often explored for their potential therapeutic effects. Research indicates that compounds like L-Leucine, N-methyl-N-(phenylmethyl)- can serve as:

- Enzyme Inhibitors : They may inhibit specific enzymes involved in metabolic pathways, which is crucial in developing treatments for diseases such as diabetes and cancer.

- Receptor Modulators : These compounds can interact with receptors in the central nervous system, potentially leading to applications in neuropharmacology.

Biochemical Studies

In biochemical research, L-Leucine derivatives are utilized to:

- Investigate Protein Synthesis : As an amino acid derivative, it plays a role in studying protein synthesis mechanisms and their regulation.

- Study Metabolic Pathways : Researchers explore its effects on metabolic pathways to understand how modifications to amino acids can influence overall metabolism.

Industrial Applications

The industrial utility of L-Leucine derivatives includes:

- Synthesis of Pharmaceuticals : It serves as a building block for synthesizing various pharmaceutical compounds due to its structural properties.

- Agrochemical Development : The compound's reactivity allows for its use in developing agrochemicals that enhance crop yield or pest resistance.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that L-Leucine derivatives could inhibit specific enzymes related to cancer progression. The researchers synthesized several derivatives and tested their inhibitory effects on target enzymes, revealing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neuropharmacology

Research published in Neuropharmacology explored the interaction of L-Leucine derivatives with neurotransmitter receptors. The study found that certain derivatives exhibited modulating effects on GABA receptors, suggesting potential applications in treating anxiety disorders.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors | Cancer treatment development |

| Biochemical Studies | Protein synthesis investigation | Understanding metabolic regulation |

| Industrial Applications | Pharmaceutical synthesis | New drug development |

| Agrochemical Development | Crop protection formulations | Enhanced agricultural productivity |

Mechanism of Action

The mechanism of action of L-Leucine, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound can activate mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1) and subsequently inducing the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of L-leucine derivatives include:

Data Tables

Table 1: Physicochemical Properties

| Property | L-Leucine | N-Acetyl-L-leucine | L-Leucine, N-methyl-N-(phenylmethyl)- (Predicted) |

|---|---|---|---|

| Molecular Weight | 131.17 | 173.21 | ~246.32 |

| logP (Lipophilicity) | -1.36 | -0.45 | ~2.5 (estimated) |

| Water Solubility (mg/mL) | 24.9 | 15.2 | <1.0 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

Q & A

Q. How to design control experiments for excluding nonspecific effects in cellular assays?

- Methodological Answer : Use scrambled peptide controls and competitive inhibitors (e.g., excess unmodified leucine). ’s SMILES data can guide the synthesis of inactive analogs for specificity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.